molecular formula C25H18O7 B2411942 (Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 929505-79-3

(Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2411942
CAS No.: 929505-79-3
M. Wt: 430.412
InChI Key: RIVSTYSJIJMEDO-KSEXSDGBSA-N
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Description

(Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C25H18O7 and its molecular weight is 430.412. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been studied for their anticonvulsant activity , suggesting potential targets within the central nervous system.

Mode of Action

It’s worth noting that similar compounds have shown to exhibit anticonvulsant activity

Biochemical Pathways

Given the potential anticonvulsant activity of similar compounds , it’s plausible that this compound may influence pathways related to neuronal signaling and excitability.

Result of Action

Based on the potential anticonvulsant activity of similar compounds , it’s possible that this compound may help to reduce neuronal excitability and prevent seizure activity.

Properties

IUPAC Name

benzyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O7/c26-24(29-13-16-4-2-1-3-5-16)14-28-18-7-8-19-21(12-18)32-23(25(19)27)11-17-6-9-20-22(10-17)31-15-30-20/h1-12H,13-15H2/b23-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVSTYSJIJMEDO-KSEXSDGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.